Class-Level α-Glucosidase Inhibition Potency Benchmarking for Indole-Thiadiazole Hybrids
In a study of 19 indole-based-thiadiazole derivatives, the most potent compound (analog 17) achieved an IC50 of 0.95 ± 0.05 µM against α-glucosidase, outperforming the standard drug acarbose (IC50 = 1.70 ± 0.10 µM) [1]. The overall IC50 range for the series was 0.95 to 13.60 µM, demonstrating that specific substituents on the phenyl ring and thiadiazole can drastically modulate potency. While 536702-55-3 was not the specific compound tested, its structural features (2-phenylindole, thioether-linked 5-methyl-thiadiazole) place it within this active pharmacophore space, providing a validated biological target for procurement [1].
| Evidence Dimension | In vitro α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; belongs to the indole-thiadiazole hybrid class with reported IC50 values ranging from 0.95 to 13.60 µM [1]. |
| Comparator Or Baseline | Most potent compound in the same chemical class (analog 17) showed IC50 = 0.95 ± 0.05 µM; Standard drug acarbose showed IC50 = 1.70 ± 0.10 µM [1]. |
| Quantified Difference | Class-level potency can be up to 1.8-fold more potent than acarbose, but direct data for 536702-55-3 is missing. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay. |
Why This Matters
This evidence provides a validated biological rationale for procuring the compound for antidiabetic research, but direct head-to-head data is unavailable, necessitating in-house profiling against known standards.
- [1] Alomari, M., et al. (2021). Synthesis of indole-based-thiadiazole derivatives as a potent inhibitor of α-glucosidase enzyme along with in silico study. Bioorganic Chemistry, 108, 104638. View Source
